molecular formula C16H22N4O B11442115 6-Tert-butyl-3-[(2,4,6-trimethylphenyl)amino]-1,2,4-triazin-5-ol

6-Tert-butyl-3-[(2,4,6-trimethylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11442115
M. Wt: 286.37 g/mol
InChI Key: GYLBLKMDFGGRJE-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-3-[(2,4,6-TRIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3-[(2,4,6-TRIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Trimethylphenylamino Group: The trimethylphenylamino group can be attached through nucleophilic substitution reactions involving trimethylphenylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-3-[(2,4,6-TRIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in a variety of substituted triazines.

Scientific Research Applications

6-TERT-BUTYL-3-[(2,4,6-TRIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3-[(2,4,6-TRIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A phenolic compound with similar tert-butyl groups, known for its antioxidant properties.

    2,4-Dimethyl-6-tert-butylphenol: Another phenolic compound with tert-butyl and methyl groups, used as an antioxidant and UV stabilizer.

Uniqueness

6-TERT-BUTYL-3-[(2,4,6-TRIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its triazine ring structure, combined with the tert-butyl and trimethylphenylamino groups, makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

6-tert-butyl-3-(2,4,6-trimethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H22N4O/c1-9-7-10(2)12(11(3)8-9)17-15-18-14(21)13(19-20-15)16(4,5)6/h7-8H,1-6H3,(H2,17,18,20,21)

InChI Key

GYLBLKMDFGGRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NN=C(C(=O)N2)C(C)(C)C)C

Origin of Product

United States

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